1-(2-Nitrophenyl)pyrrolidine
Overview
Description
“1-(2-Nitrophenyl)pyrrolidine” is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 g/mol . It is also known by other names such as 2-nitro-1-pyrrolidinobenzene, 1-2-nitro-phenyl-pyrrolidine, 2-nitrophenyl pyrrolidine, o-pyrrolidin-1-ylnitrobenzene, and acmc-1cujb .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(2-Nitrophenyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has been reported in the literature .Molecular Structure Analysis
The pyrrolidine ring in “1-(2-Nitrophenyl)pyrrolidine” is a five-membered nitrogen-containing ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Ultrafast Dynamics in Solvents
1-(2-Nitrophenyl)pyrrolidine has been studied for its ultrafast dynamics in various solvents. The research reveals that conformational relaxation, internal conversion, and intersystem crossing are the key relaxation pathways following photoexcitation. The study highlights the sensitivity of these processes to solvent polarity, which significantly influences the energy levels and deactivation pathways of the excited states (Ghosh & Palit, 2012).
Crystal Growth and Characterization
The growth of 1-(2-Nitrophenyl)pyrrolidine crystals using slow evaporation techniques has been explored. Characteristics such as crystal structure, crystalline nature, functional groups, and thermal properties have been detailed, providing insights into potential industrial and scientific applications of these crystals (Nirosha, Kalainathan, & Aravindan, 2015).
Application in Polar Cycloaddition
Pyrrolidines, including derivatives of 1-(2-Nitrophenyl)pyrrolidine, are significant in chemistry due to their biological effects and industrial applications, such as in dyes and agrochemicals. Research into the synthesis of pyrrolidines through polar [3+2] cycloaddition processes highlights their potential in creating complex organic compounds (Żmigrodzka et al., 2022).
Condensation Reactions
The interaction of 1-(2-Nitrophenyl)pyrrolidine with aromatic aldehydes has been studied, revealing the synthesis of various pyrrolinium perchlorates. This research offers insights into the reactivity of 1-(2-Nitrophenyl)pyrrolidine in organic synthesis (Sibiryakova et al., 2006).
Catalysis in Organic Synthesis
Research demonstrates the efficiency of pyrrolidine derivatives as catalysts in Michael addition reactions. The study highlights the stereoselective synthesis of γ-nitro carbonyl compounds, indicating the potential of 1-(2-Nitrophenyl)pyrrolidine derivatives in asymmetric catalysis (Singh et al., 2013).
Biomedical Research: Molecular Probes and Labels
Stable free radicals derived from pyrrolidine, such as 1-(2-Nitrophenyl)pyrrolidine, are utilized as molecular probes and labels in biophysical and biomedical research. Their stability in biological systems makes them valuable in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
Electrophilic Center Modification
Studies on the modification of the electrophilic center in pyridinolysis reactions involving derivatives of 1-(2-Nitrophenyl)pyrrolidine provide insights into the influence of substituents and electrophilic centers on reaction mechanisms. This research has implications for understanding and manipulating organic reaction pathways (Um et al., 2006).
Future Directions
properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBEQPOXRZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497160 | |
Record name | 1-(2-Nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrolidine | |
CAS RN |
40832-79-9 | |
Record name | 1-(2-Nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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